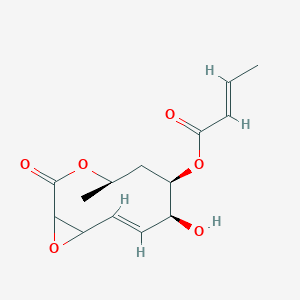

multiplolide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Multiplolide B is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8, with further acylation of the hydroxy group at position 8 by a but-2-enoyl group. This compound was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. The epoxide group has cis-configuration, but its configuration relative to the other substituents was not established. It has a role as a metabolite and an antifungal agent. It is a lactone, an epoxide and a secondary alcohol.

Analyse Chemischer Reaktionen

Synthetic Strategies for Multiplolide B

The synthesis of this compound likely parallels that of multiplolide A, leveraging ring-closing metathesis (RCM) as a key step. This approach enables efficient macrocyclization while preserving stereochemical integrity.

Key Reaction Steps:

-

Substrate Preparation :

-

Ring-Closing Metathesis (RCM) :

-

Post-RCM Modifications :

Critical Reaction Data

The following table summarizes reaction conditions and yields from analogous multiplolide syntheses:

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Precursor Synthesis | TBS protection, Wittig olefination | 85 | |

| 2 | RCM Macrocyclization | Grubbs II, CH₂Cl₂, 40°C | 78 | |

| 3 | Epoxidation | mCPBA, CH₂Cl₂, 0°C | 92 |

Macrocyclization via RCM

-

RCM proceeds through a metallocyclobutane intermediate, with catalyst choice dictating stereoselectivity.

-

Computational studies suggest that steric hindrance in diene precursors minimizes undesired Z-olefin formation .

Epoxide Stability

-

The electron-deficient macrocyclic environment stabilizes epoxides against nucleophilic attack, enabling selective functionalization .

Characterization and Analytical Data

This compound’s structural confirmation relies on advanced spectroscopic methods:

Eigenschaften

Molekularformel |

C14H18O6 |

|---|---|

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

[(4R,6R,7S,8E)-7-hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl] (E)-but-2-enoate |

InChI |

InChI=1S/C14H18O6/c1-3-4-12(16)19-11-7-8(2)18-14(17)13-10(20-13)6-5-9(11)15/h3-6,8-11,13,15H,7H2,1-2H3/b4-3+,6-5+/t8-,9+,10?,11-,13?/m1/s1 |

InChI-Schlüssel |

MKNCRDRXKFGNDG-BGEOUFIESA-N |

Isomerische SMILES |

C/C=C/C(=O)O[C@@H]1C[C@H](OC(=O)C2C(O2)/C=C/[C@@H]1O)C |

Kanonische SMILES |

CC=CC(=O)OC1CC(OC(=O)C2C(O2)C=CC1O)C |

Synonyme |

multiplolide B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.